Dibutyl malate

Description

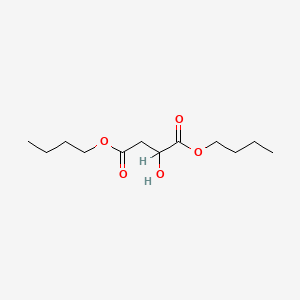

Structure

3D Structure

Properties

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Malate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (B86768), a dialkyl ester of malic acid, is a versatile chemical compound with a broad range of applications in the industrial and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and characterization using various analytical techniques are presented. Furthermore, this guide explores its role as a plasticizer and its reactivity in significant organic reactions, such as the Michael addition and Diels-Alder reaction. All quantitative data is summarized in structured tables for ease of reference, and key chemical pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

Dibutyl malate is the diester formed from malic acid and n-butanol. Its chemical structure features a four-carbon dicarboxylic acid backbone with two butyl ester groups.

| Identifier | Value |

| IUPAC Name | dibutyl (2Z)-but-2-enedioate[1][2][3] |

| Synonyms | Di-n-butyl maleate (B1232345), DBM, Maleic acid dibutyl ester[4] |

| CAS Number | 105-76-0[4][5] |

| Molecular Formula | C12H20O4[1][2][6] |

| Molecular Weight | 228.28 g/mol [5][7] |

| SMILES String | CCCCOC(=O)/C=C\C(=O)OCCCC[1] |

| InChI Key | JBSLOWBPDRZSMB-FPLPWBNLSA-N[5] |

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[6][8] It is miscible with many organic solvents but has very low solubility in water.[1][8]

| Property | Value | Reference |

| Appearance | Colorless to yellowish oily liquid | [1][2] |

| Odor | Characteristic ester-like | [2][8] |

| Boiling Point | 281 °C (lit.) | [5] |

| Melting Point | -85 °C | [1] |

| Density | 0.988 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.445 (lit.) | [5] |

| Vapor Pressure | 0.000620 mmHg @ 25.00 °C | [8] |

| Flash Point | 136.4 °C | [9] |

| Solubility in water | 0.17 g/L at 20 °C | [1] |

| Solubility in organic solvents | Miscible with methanol, ethanol, acetone, diethyl ether | [8] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of maleic anhydride (B1165640) with n-butanol, catalyzed by an acid such as p-toluenesulfonic acid.[1]

Materials:

-

Maleic anhydride (1.0 mol)

-

n-Butanol (2.5 mol)

-

p-Toluenesulfonic acid (0.02 mol)

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add maleic anhydride, n-butanol, p-toluenesulfonic acid, and toluene.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and remove the toluene and excess n-butanol using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization Methods

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 10-20 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

Expected ¹H NMR Resonances (CDCl₃, 400 MHz): δ ~6.2 (s, 2H, -CH=CH-), ~4.2 (t, 4H, -OCH₂-), ~1.7 (m, 4H, -OCH₂CH₂-), ~1.4 (m, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₃).

Expected ¹³C NMR Resonances (CDCl₃, 100 MHz): δ ~165 (-C=O), ~130 (-CH=CH-), ~65 (-OCH₂-), ~30 (-OCH₂CH₂-), ~19 (-CH₂CH₃), ~13 (-CH₃).

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR Spectrometer with Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Place a small drop of the purified this compound directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Expected Absorption Bands:

-

~2960 cm⁻¹ (C-H stretch, alkyl)

-

~1725 cm⁻¹ (C=O stretch, ester)

-

~1645 cm⁻¹ (C=C stretch, alkene)

-

~1160 cm⁻¹ (C-O stretch, ester)

Objective: To assess the purity of the synthesized this compound and identify any impurities.

Instrumentation: GC-MS system

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

Sample Preparation:

-

Prepare a 1000 ppm solution of this compound in dichloromethane.

Applications and Key Reactions

Plasticizer for Polymers

This compound is utilized as a plasticizer for various resins, including polyvinyl chloride (PVC), to enhance their flexibility and workability.[8][9]

Experimental Protocol for Evaluating Plasticizer Efficiency:

Materials:

-

PVC resin

-

This compound (plasticizer)

-

Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Tensile testing machine (e.g., Instron)

-

Shore A durometer

Procedure:

-

Compounding: On a two-roll mill heated to 160-170 °C, blend the PVC resin with the thermal stabilizer. Gradually add a predetermined amount of this compound (e.g., 30 parts per hundred parts of resin, phr).

-

Molding: Press the compounded PVC sheet in a hydraulic press at 180 °C to form a plaque of uniform thickness (e.g., 1-2 mm).

-

Conditioning: Condition the molded plaques at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.

-

Mechanical Testing:

-

Tensile Properties: Cut dumbbell-shaped specimens from the plaques and determine the tensile strength, elongation at break, and 100% modulus according to ASTM D638.

-

Hardness: Measure the Shore A hardness of the plaques according to ASTM D2240.

-

A lower tensile strength, higher elongation at break, and lower Shore A hardness compared to unplasticized PVC indicate effective plasticization.[10]

Intermediate in Chemical Synthesis

The carbon-carbon double bond in this compound is electron-deficient due to the adjacent ester groups, making it a good Michael acceptor. It can react with various nucleophiles in a conjugate addition reaction.

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene (B86901) derivatives.[11][12] This [4+2] cycloaddition is a powerful tool for the synthesis of six-membered rings.

This compound is a precursor in the synthesis of sodium dibutyl sulfosuccinate, an anionic surfactant. The process involves the addition of sodium bisulfite across the double bond of this compound.

Safety and Handling

This compound may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[13] It is toxic to aquatic life with long-lasting effects.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Store in a well-ventilated place. Keep cool.

Conclusion

This compound is a commercially significant chemical with well-characterized properties and a range of important applications. Its synthesis is straightforward, and its reactivity allows for its use as a versatile intermediate in organic synthesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 2. DIBUTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. globalchemsources.com [globalchemsources.com]

- 5. Dibutyl maleate 96 105-76-0 [sigmaaldrich.com]

- 6. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 7. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. nbinno.com [nbinno.com]

- 10. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. adakem.com [adakem.com]

Dibutyl malate CAS number and synonyms

An In-depth Technical Guide to Dibutyl Malate (B86768)

This technical guide provides a comprehensive overview of dibutyl malate, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is an organic compound classified as a diester of maleic acid and n-butanol.[1][2] It is a colorless, oily liquid with a characteristic ester-like odor.[1][3][4]

-

IUPAC Name : dibutyl (2Z)-but-2-enedioate[5]

Synonyms

This compound is known by several other names in scientific literature and commerce. A comprehensive list of synonyms is provided in the table below.

| Synonym [1][3][5][7][9][10] | Source/Type |

| Di-n-butyl maleate (B1232345) | Common Chemical Name |

| DBM | Common Abbreviation |

| Maleic acid, dibutyl ester | Chemical Name |

| Staflex DBM | Trade Name |

| Butyl maleate | Common Chemical Name |

| 2-Butenedioic acid (Z)-, dibutyl ester | Systematic Name |

| RC Comonomer DBM | Trade Name |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. It is miscible with many organic solvents like ethanol, acetone, and toluene (B28343) but has very low solubility in water.[1][2][3]

| Property | Value |

| Molecular Weight | 228.28 g/mol [2][5] |

| Appearance | Clear, colorless to pale-yellow oily liquid[1][2][3][4][11] |

| Boiling Point | 280 - 281 °C (lit.)[4][10][11] |

| Freezing/Melting Point | -85 °C[1][10][11] |

| Density | 0.988 g/mL at 25 °C (lit.)[4][10] |

| Refractive Index | 1.444 - 1.445 at 20-25 °C (lit.)[3][4][10] |

| Flash Point | >110 °C (>230 °F)[10] |

| Water Solubility | Insoluble / Slightly soluble (0.17 g/L)[1][3][10] |

Synthesis and Experimental Protocols

This compound is commercially synthesized via the esterification of maleic anhydride (B1165640) with n-butanol.[1] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid.[4][12][13]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from maleic anhydride and n-butanol.

Materials:

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Dean-Stark trap

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Dissolve 70 g (0.63 mole) of maleic anhydride and 1 g of p-toluenesulfonic acid in 300 mL of n-butanol within a three-necked flask.[13]

-

Attach a Dean-Stark trap and a reflux condenser to the flask.

-

Heat the solution to reflux for approximately 16 hours.[13] During this period, the water formed during the esterification reaction is continuously removed azeotropically and collected in the Dean-Stark trap.[13]

-

After the reaction is complete (i.e., no more water is collected), allow the mixture to cool to room temperature.

-

Remove the excess n-butanol via distillation under reduced pressure (in vacuo).[13]

-

The residue remaining in the flask is crude this compound. Further purification can be achieved through vacuum distillation. A study reported a yield of 95.6% using a similar method.

References

- 1. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 2. pvcplast.net [pvcplast.net]

- 3. atamankimya.com [atamankimya.com]

- 4. DIBUTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 5. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dibutyl maleate, 105-76-0 [thegoodscentscompany.com]

- 7. globalchemsources.com [globalchemsources.com]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Dibutyl Maleate (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 10. chemwhat.com [chemwhat.com]

- 11. adakem.com [adakem.com]

- 12. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate (B86768), with the chemical formula C₁₂H₂₀O₄, is the diester formed from malic acid and n-butanol. While primarily utilized in the polymer and chemical industries as a plasticizer and a monomer for various copolymers, its synthesis and properties are of interest to researchers in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of dibutyl malate, detailed experimental protocols for their determination, and a summary of its synthesis.

Physical and Chemical Properties

This compound is a clear, colorless to pale-yellow oily liquid with a characteristic ester-like odor.[1][2] It is a combustible substance that is very slightly soluble in water but miscible with many organic solvents such as methanol, ethanol, acetone, diethyl ether, and toluene.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1][3] |

| Molecular Weight | 228.28 g/mol | [3] |

| Appearance | Clear, colorless to pale-yellow oily liquid | [1][2][4] |

| Odor | Characteristic ester-like | [1][2] |

| Boiling Point | 280 - 281 °C | [4] |

| Melting Point | -85 °C | [1][4] |

| Density | 0.988 - 0.99 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.445 | [1] |

| Flash Point | 138 - 141 °C | [1][5] |

| Autoignition Temperature | 265 °C | [5] |

| Vapor Pressure | 0.0027 hPa at 20 °C | [5] |

| Water Solubility | 0.17 g/L at 20 °C (very slightly soluble) | [5] |

| Explosive Limits | 0.5 - 3.4 % (V) |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | dibutyl (2Z)-but-2-enedioate | [3][5] |

| CAS Number | 105-76-0 | [3] |

| InChI | InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | [3][5] |

| SMILES | CCCCOC(=O)/C=C\C(=O)OCCCC | [3][5] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of maleic anhydride (B1165640) with n-butanol, typically using an acid catalyst.[6][7]

Materials:

-

Maleic anhydride (0.63 mol, 61.8 g)

-

n-butanol (excess, e.g., 300 mL)

-

p-toluenesulfonic acid (catalyst, e.g., 1 g)[6]

-

Sodium bicarbonate solution (6% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add maleic anhydride, n-butanol, and p-toluenesulfonic acid.

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Continue the reflux for approximately 3-16 hours, or until no more water is collected.[6][7]

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the catalyst if it is a solid.[8]

-

Transfer the filtrate to a separatory funnel and wash with a 6% sodium bicarbonate solution until the aqueous layer is neutral.[8]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol via vacuum distillation.[6]

-

The resulting residue is this compound, which can be further purified by vacuum distillation if necessary.

Caption: Synthesis Workflow of this compound.

Determination of Physical Properties

Melting Point: The melting point of this compound, which is well below 0 °C, can be determined using a cryostat or a specialized low-temperature melting point apparatus. For many organic compounds, the capillary tube method is standard.[8]

Boiling Point: The boiling point can be determined by distillation.

-

Place a sample of this compound in a distillation flask with boiling chips.

-

Set up a simple distillation apparatus.

-

Heat the flask gently.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is the boiling point.

Density: The density can be determined using a pycnometer or a digital density meter.

-

Weigh a clean and dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it again to determine the volume.

-

Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

Calculate the density by dividing the mass of the this compound by its volume.

Refractive Index: The refractive index is measured using a refractometer.

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Read the refractive index from the scale.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the molecular structure.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[9]

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Sample Introduction: The liquid sample is typically introduced via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method. The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and various fragments.[3][10]

Caption: Analytical Workflow for this compound.

Chemical Reactivity and Stability

This compound is stable under recommended storage conditions.[11] It is incompatible with strong oxidizing agents and strong bases.[9] Under the influence of heat and in the presence of acids or bases, this compound can isomerize to dibutyl fumarate, the trans-isomer.[2] The olefinic double bond in this compound allows it to undergo addition reactions.[12]

Safety and Handling

This compound may cause skin and eye irritation.[13][14] It is advisable to wear protective gloves, clothing, and eye protection when handling this chemical.[9][13] Ensure adequate ventilation to minimize inhalation of vapors.[9] In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and dispose of it as hazardous waste.[9][13]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and analysis. The data presented in a structured format and the workflows for synthesis and analysis are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with this compound or similar esters. A thorough understanding of these properties is essential for its safe handling and effective application in various chemical processes.

References

- 1. parchem.com [parchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Study on Synthesis of Dibutyl Maleate | Semantic Scholar [semanticscholar.org]

- 7. Dibutyl Maleate - 500ml, Assay Min. 97%, Refractive Index Nd 1.442-1.447, Cas No. 105-76-0 at Best Price in Ahmedabad | Hexa Pharmachem [tradeindia.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. benchchem.com [benchchem.com]

- 10. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]

- 14. Dibutyl maleate 96 105-76-0 [sigmaaldrich.com]

Dibutyl malate molecular weight and formula

This document provides the core chemical properties of Dibutyl Malate (B86768), focusing on its molecular formula and weight. The data is intended for researchers, scientists, and professionals in drug development who require precise information for experimental design and chemical synthesis.

Core Chemical Identifiers

Dibutyl malate is an organic compound recognized for its role as a plasticizer and as an intermediate in various chemical syntheses.[1][2][3] It is the dibutyl ester of maleic acid.[4]

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [1][5][6] |

| Molecular Weight | 228.28 g/mol | [1][5][6] |

| IUPAC Name | dibutyl (Z)-but-2-enedioate | [1][5] |

| CAS Number | 105-76-0 | [1][6] |

References

- 1. adakem.com [adakem.com]

- 2. DIBUTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 3. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 4. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 5. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Spectral Data Analysis of Dibutyl Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dibutyl malate (B86768) (CAS No. 105-76-0), a significant compound in various industrial and research applications. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of chemical compounds is also visualized.

Spectral Data Summary

The following tables summarize the key spectral data for dibutyl malate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.26 | s | - | =CH |

| 4.17 | t | 6.7 | -OCH₂- |

| 1.67 | p | 7.0 | -OCH₂CH ₂- |

| 1.41 | h | 7.4 | -CH₂CH ₃ |

| 0.94 | t | 7.4 | -CH₃ |

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O |

| 129.2 | =CH |

| 65.3 | -OCH₂- |

| 30.5 | -OCH₂C H₂- |

| 19.1 | -C H₂CH₃ |

| 13.6 | -CH₃ |

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2961 | Strong | C-H stretch (alkane) |

| 2874 | Medium | C-H stretch (alkane) |

| 1727 | Very Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (alkene) |

| 1466 | Medium | C-H bend (alkane) |

| 1382 | Medium | C-H bend (alkane) |

| 1286 | Very Strong | C-O stretch (ester) |

| 1159 | Very Strong | C-O stretch (ester) |

| 984 | Medium | =C-H bend (out-of-plane) |

| 865 | Medium | =C-H bend (out-of-plane) |

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 56 | 100.0 | [C₄H₈]⁺ |

| 99 | 97.5 | [C₅H₇O₂]⁺ |

| 117 | 56.7 | [C₅H₅O₃]⁺ |

| 173 | 31.8 | [M - C₄H₉O]⁺ |

| 57 | 28.1 | [C₄H₉]⁺ |

| 41 | 27.8 | [C₃H₅]⁺ |

| 155 | 24.3 | [M - C₄H₉O₂]⁺ |

| 228 | 6.3 | [M]⁺ (Molecular Ion) |

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS) and MassBank.[1][2][3][4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL and an injector temperature of 250-280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly employed.

-

Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, 40-450 amu.

-

Ion Source Temperature: Typically maintained at 200-230°C.

-

-

Data Analysis: The resulting chromatogram shows the separation of components over time, and the mass spectrum for each chromatographic peak is used for compound identification by comparing the fragmentation pattern to spectral libraries and known fragmentation rules.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. massbank.eu [massbank.eu]

Solubility of dibutyl malate in organic solvents

An In-depth Technical Guide to the Solubility of Dibutyl Malate (B86768) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate is the diester of malic acid and butanol. It is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1][2] Primarily utilized as a plasticizer for vinyl resins and in copolymer applications with PVC and vinyl acetates, this compound is also a key intermediate in organic synthesis, including the production of succinic acid derivatives.[3][4] Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in paints, adhesives, coatings, and potentially in drug delivery systems as a formulation excipient.[5][6] This guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, and a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [5] |

| Molecular Weight | 228.28 g/mol | [5] |

| Appearance | Clear, colorless to slightly yellowish liquid | [3][5] |

| Boiling Point | 280-281 °C | [1] |

| Melting Point | -85 °C | [1][7] |

| Density | ~0.99 g/cm³ at 23-25 °C | [7] |

| Flash Point | 138-141 °C | [8][9] |

| Vapor Pressure | < 1 hPa @ 20°C | [8] |

| Refractive Index | ~1.445 @ 20°C | [9] |

Solubility Profile of this compound

The solubility of a substance is a fundamental property that dictates its utility in various applications. For drug development, solubility is a critical determinant of a formulation's bioavailability.

Qualitative Solubility

This compound is generally characterized by its miscibility with a range of common organic solvents and its low solubility in water.[2][4] This is consistent with its chemical structure, which includes two butyl ester groups that impart significant non-polar character.

Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Methanol | Miscible | [2][3][4] |

| Ethanol | Miscible / Soluble | [2][3][4][5] |

| Acetone | Miscible / Soluble | [2][3][4][5] |

| Diethyl Ether | Miscible | [2][3][4] |

| Toluene | Miscible | [2][3][4] |

| N,N-Dimethylformamide (DMF) | Miscible | [2][3][4] |

| Aliphatic Hydrocarbons | Immiscible | [2][4] |

| Oils | Soluble | [7] |

Quantitative Solubility

Precise quantitative solubility data for this compound in organic solvents is not extensively available in public literature. However, some data for its solubility in water and specific solvent systems for experimental use have been reported.

Table 3: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 0.17 g/L | [5][9] |

| Water | 20 | 0.35 g/L | [10] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL | [11] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | [11] |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | [11] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the equilibrium solubility method. This method is a standard approach for accurately measuring the saturation concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Thermostatic water bath

-

Calibrated flasks or vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved this compound is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any suspended microparticles.

-

-

Quantitative Analysis (Example using GC-FID):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

This compound exhibits broad miscibility with common organic solvents, a characteristic that underpins its use in various industrial applications. While precise quantitative solubility data remains limited in publicly accessible literature, this guide provides a consolidated overview of the available qualitative and semi-quantitative information. Furthermore, the detailed experimental protocol and workflow diagram offer a robust framework for researchers and scientists to accurately determine the solubility of this compound in specific solvents of interest, thereby facilitating its effective use in research, development, and formulation.

References

- 1. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 2. atamankimya.com [atamankimya.com]

- 3. celanese.com [celanese.com]

- 4. DIBUTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. globalchemsources.com [globalchemsources.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. 105-76-0 CAS | DIBUTYL MALEATE | Laboratory Chemicals | Article No. 3270D [lobachemie.com]

- 9. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 10. parchem.com [parchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Natural Occurrence of Malic Acid and Volatile Esters in Plants: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the topic of dibutyl malate's natural occurrence in plants has revealed that this compound is, in fact, a synthetic chemical with no known natural origin in botanical systems. This guide has therefore been adapted to focus on naturally occurring and structurally related compounds of significant interest in plant science: malic acid (malate) and various volatile butyl esters that play a crucial role in the aroma and flavor profiles of fruits and other plant tissues.

Executive Summary

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of malic acid and volatile esters in plants. While dibutyl malate (B86768) is a synthetic compound, this document explores the biochemistry of its constituent parts, malic acid and butanol (as a precursor to butyl esters), within the plant kingdom. Detailed experimental protocols for the extraction, identification, and quantification of these compounds are provided, alongside signaling pathway diagrams to facilitate a deeper understanding of their metabolic origins. This guide is intended to be a valuable resource for researchers in plant physiology, natural product chemistry, and drug development.

Malic Acid (Malate) in Plants

Malic acid, predominantly found in its deprotonated form, malate, is a ubiquitous dicarboxylic acid in plants, playing a central role in a variety of metabolic and physiological processes.

Physiological Roles of Malate

Malate is a versatile molecule with several key functions in plant homeostasis:

-

Tricarboxylic Acid (TCA) Cycle: As a key intermediate in the TCA cycle, malate is fundamental to cellular respiration and the generation of ATP.[1]

-

Carbon Fixation: In C4 and Crassulacean acid metabolism (CAM) plants, malate serves as a temporary storage and transport molecule for CO2, concentrating it for fixation by RuBisCO.[2]

-

pH Regulation: The synthesis and degradation of malate are crucial for maintaining cytosolic pH homeostasis.[1]

-

Stomatal Regulation: Malate acts as an important osmolyte in guard cells, regulating stomatal opening and closure in response to environmental cues.[1][3]

-

Nutrient Uptake: Secreted from roots, malate can help to mobilize soil nutrients, such as phosphorus, making them more available for plant uptake.[4]

-

Precursor for Biosynthesis: Malate provides a carbon skeleton for the synthesis of various amino acids.[4]

Biosynthesis of Malate

Malate is synthesized in plants through several pathways, primarily in the cytoplasm and mitochondria. The main pathway in the cytoplasm involves the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate by PEP carboxylase, followed by the reduction of oxaloacetate to malate by NAD-malate dehydrogenase.[5]

Quantification of Malic Acid in Plant Tissues

The concentration of malic acid varies significantly among different plant species and tissues. The following table summarizes representative quantitative data from various studies.

| Plant Species | Tissue | Malic Acid Concentration (mg/g Fresh Weight) | Reference |

| Malus domestica (Apple) | Fruit | 1.72 - 10.10 | [6] |

| Malus (Wild Apple) | Fruit | 2.58 - 29.27 | [6] |

| Prunus armeniaca (Apricot) | Fruit | 5.06 | [7] |

| Brassica rapa (Turnip Greens) | Leaves | Varies | [8] |

| Vitis vinifera (Grape) | Fruit | Varies | [6] |

Natural Occurrence of Volatile Esters in Plants

Volatile esters are a large and diverse group of compounds that are major contributors to the characteristic aroma and flavor of many fruits and flowers.[9] Butyl esters, such as butyl acetate, are commonly found as part of these complex aromatic profiles.

Role of Volatile Esters

The primary role of volatile esters in plants is ecological. Their often pleasant aromas serve to attract pollinators to flowers and seed dispersers to fruits.[9] Some esters may also be involved in plant defense mechanisms against herbivores and pathogens.[9]

Biosynthesis of Volatile Esters

The biosynthesis of volatile esters in plants generally involves the enzymatic esterification of an alcohol with an acyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs).[9] The precursors for these reactions are derived from fatty acid and amino acid metabolism.

Quantification of Butyl Esters in Plant Tissues

The following table presents data on the concentration of butyl acetate, a common volatile ester, in different apple cultivars.

| Apple Cultivar | Butyl Acetate Concentration (µg/kg Fresh Weight) | Reference |

| Honey Crisps | High (Specific value not provided) | [10] |

| Golden Delicious | Varies | [11][12] |

| Cox's Orange Pippin | High (Specific value not provided) | |

| Elstar | High (Specific value not provided) | |

| Jonagold | High (Specific value not provided) |

Experimental Protocols

Extraction and Quantification of Malic Acid via HPLC

This protocol outlines a general method for the determination of organic acids, including malic acid, in plant tissues using High-Performance Liquid Chromatography (HPLC).

4.1.1 Sample Preparation and Extraction

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100-200 mg of the frozen powder into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% ethanol (B145695) or a dilute acid solution like 0.1 M HClO4).

-

Vortex the mixture thoroughly and then sonicate for 15-20 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2 HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An isocratic mobile phase of an aqueous acidic buffer, such as 20 mM KH2PO4 adjusted to pH 2.5 with phosphoric acid, is effective.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: UV detection at 210 nm is used to monitor the organic acids.

-

Quantification: Malic acid concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of malic acid.

Extraction and Analysis of Volatile Esters via GC-MS

This protocol describes a general method for the analysis of volatile compounds, including butyl esters, from plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

4.2.1 Sample Preparation and Extraction

-

Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) into a headspace vial.

-

For fruit samples, homogenization may be necessary.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.

-

Seal the vial with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

4.2.2 GC-MS Analysis

-

Instrumentation: A GC-MS system is required.

-

Injection: The SPME fiber is inserted into the hot GC inlet for thermal desorption of the analytes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-400 amu.

-

Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST).

Conclusion

While this compound is not a naturally occurring plant compound, its constituent chemical motifs, malic acid and butyl esters, are integral to plant life. Malic acid is a cornerstone of primary metabolism, while volatile esters are key to the ecological interactions of plants. The methodologies and data presented in this guide provide a solid foundation for researchers investigating these important classes of natural products. A thorough understanding of their biosynthesis and physiological roles can open new avenues for crop improvement, flavor and fragrance development, and the discovery of novel bioactive compounds.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Determination of Predominant Organic Acid Components in Malus Species: Correlation with Apple Domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 9. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (B86768), a diester of malic acid, finds applications in various industrial sectors, including as a potential excipient in pharmaceutical formulations. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring product quality, safety, and stability, particularly in applications involving thermal processing or long-term storage at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of dibutyl malate, including its decomposition pathways and the analytical techniques used for its characterization. While specific experimental data on the thermal analysis of this compound is limited in publicly available literature, this guide synthesizes information from related compounds and general principles of organic chemistry to provide a robust predictive framework.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various physical and chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₄ | |

| Molecular Weight | 230.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Thermal Stability and Decomposition Profile

Under inert atmosphere, the thermal decomposition of this compound is expected to proceed through a primary elimination reaction, consistent with the behavior of esters containing β-hydrogens in their alcohol moiety. This is followed by secondary decomposition of the initial products at higher temperatures.

Table 2: Predicted Thermal Decomposition Data for this compound (Hypothetical)

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Products |

| Primary Decomposition | 200 - 300 | ~62.6% | 1-Butene (B85601), Maleic Anhydride (B1165640) |

| Secondary Decomposition | > 400 | ~37.4% | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Acetylene (B1199291) |

Note: This data is hypothetical and based on stoichiometric calculations and analogies to similar compounds. Experimental verification is required.

Proposed Decomposition Pathways

The thermal decomposition of this compound is proposed to occur in a multi-step process. The initial and most significant decomposition step is believed to be a concerted, non-radical, intramolecular elimination reaction (Ei mechanism), also known as a cis-elimination.

Primary Decomposition: cis-Elimination

This pathway involves the formation of a six-membered cyclic transition state, leading to the concerted cleavage of the C-O and β-C-H bonds. For each ester group, this results in the formation of one molecule of an alkene (1-butene) and a carboxylic acid group. As this compound has two ester groups, this process occurs twice, ultimately yielding two molecules of 1-butene and one molecule of maleic acid. Maleic acid readily dehydrates upon heating to form maleic anhydride.

Caption: Proposed thermal decomposition pathway of this compound.

Secondary Decomposition

At temperatures exceeding 400°C, the primary decomposition product, maleic anhydride, is known to undergo further fragmentation. The decomposition of maleic anhydride has been reported to yield carbon monoxide (CO), carbon dioxide (CO₂), and acetylene (C₂H₂)[2].

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, onset of decomposition temperature, and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a constant flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -100°C).

-

Heat from -100°C to 350°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the peak temperatures and integrate the peak areas to calculate the enthalpy changes (e.g., enthalpy of fusion, enthalpy of decomposition).

-

Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Sample Preparation and TGA Conditions: Follow the protocol for TGA as described in section 4.1.

-

EGA Conditions:

-

Transfer Line Temperature: Maintain the transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 250°C).

-

MS/FTIR Parameters:

-

MS: Scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

-

FTIR: Continuously collect infrared spectra of the evolved gas stream.

-

-

-

Data Analysis:

-

Correlate the evolution of specific gaseous products (identified by their mass spectra or IR spectra) with the mass loss steps observed in the TGA curve.

-

For TGA-MS, monitor specific ion currents corresponding to expected fragments (e.g., m/z 56 for butene, m/z 98 for maleic anhydride).

-

For TGA-FTIR, identify characteristic vibrational frequencies of the evolved gases.

-

Applications in Drug Development

The thermal stability of an excipient like this compound is a critical parameter in drug development.

-

Formulation and Processing: Manufacturing processes such as hot-melt extrusion and spray drying involve high temperatures. Knowledge of the decomposition temperature of this compound is essential to prevent its degradation and the formation of potentially toxic byproducts during these processes.

-

Stability Studies: Accelerated stability studies are conducted at elevated temperatures to predict the long-term shelf life of a drug product. Understanding the thermal degradation profile of this compound helps in designing these studies and interpreting the results.

-

Compatibility Studies: The thermal decomposition of this compound could generate reactive species that might interact with the active pharmaceutical ingredient (API) or other excipients, affecting the stability and efficacy of the final product.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding can be built upon the principles of organic chemistry and data from analogous compounds. The primary decomposition pathway is predicted to be a cis-elimination reaction, yielding 1-butene and maleic anhydride, with subsequent decomposition of maleic anhydride at higher temperatures. For researchers and professionals in drug development, it is crucial to experimentally verify these predictions using the detailed protocols provided in this guide. Such data is indispensable for ensuring the quality, safety, and stability of pharmaceutical formulations containing this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dibutyl Malate (B86768) from Malic Acid and n-Butanol

This technical guide provides a comprehensive overview of the synthesis of dibutyl malate, a compound of interest in various industrial applications, including as a plasticizer and a key intermediate in organic synthesis. The focus of this document is on the direct esterification of malic acid with n-butanol, exploring different catalytic systems, reaction conditions, and purification protocols.

Reaction Principle

The synthesis of this compound from malic acid and n-butanol is an esterification reaction where the two carboxylic acid groups of malic acid react with two molecules of n-butanol to form the diester, this compound, and water as a byproduct. The reaction is typically catalyzed by an acid.

Chemical Equation:

HOOC-CH(OH)-CH₂-COOH + 2 CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₃OOC-CH(OH)-CH₂-COOCH₂(CH₂)₂CH₃ + 2 H₂O (Malic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

Due to the formation of byproducts such as esters of fumaric and maleic acids through dehydration of malic acid or its ester, the choice of catalyst and reaction conditions is crucial for achieving high yield and purity.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound from malic acid and n-butanol.

Table 1: Reaction Parameters for this compound Synthesis

| Catalyst | Molar Ratio (Malic Acid:n-Butanol) | Catalyst Concentration (% of total reactant weight) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Naphthalenesulfonic acid methylal | 1:2.5 | 0.1 - 2.0 | 90 (reflux) | ~3 | 95.5 - 99.6 | [4] |

| Sulfuric acid | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| Orthophosphoric acid | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| p-Toluenesulfonic acid | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| Amberlyst 36 Dry | Not specified | Not specified | Not specified | Not specified | Optimal conversion and selectivity | [1][2][3] |

| Amberlyst 36 Wet | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| KU-2 FPP | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| KIF-T | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound as described in the cited literature.

3.1. Synthesis using Naphthalenesulfonic Acid Methylal Catalyst [4]

-

Apparatus: A 100mL three-neck flask equipped with an electromagnetic stirrer, a thermometer, a reflux condenser, and a water separator.

-

Reactants:

-

Malic acid: 0.1 mol

-

n-Butanol: 0.25 mol

-

Naphthalenesulfonic acid methylal: 0.1 g (approximately 0.1-2.0% of the total weight of the reactants).[4]

-

-

Procedure:

-

Add malic acid, n-butanol, and the naphthalenesulfonic acid methylal catalyst to the three-neck flask.

-

Heat the mixture to reflux with stirring at 90°C.

-

Continuously remove the water produced during the reaction using the water separator.

-

The reaction is complete when no more water is separated (approximately 3 hours).

-

-

Purification:

-

After the reaction, filter the mixture to remove the catalyst. The catalyst can be reused.

-

Distill the filtrate under reduced pressure to recover the excess n-butanol.

-

Cool the residue to room temperature.

-

Wash the crude product with a 6% sodium bicarbonate (NaHCO₃) solution (60 mL) until it is neutral.

-

Separate the upper organic phase using a separatory funnel.

-

Dry the organic phase with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter to remove the drying agent.

-

Distill the final product under reduced pressure to obtain nearly colorless and transparent this compound.

-

3.2. General Procedure for Synthesis using Various Acid Catalysts [1]

-

Apparatus: A reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a water separator.[5]

-

Reactants:

-

DL-malic acid (≥99.3% purity)

-

n-Butanol (≥99.8% purity)

-

Azeotroping agent: Benzene

-

Catalyst (e.g., concentrated sulfuric acid, orthophosphoric acid, p-toluenesulfonic acid, Amberlyst resins)[1]

-

-

Procedure:

-

Charge the reactor with malic acid, n-butanol, the azeotroping agent, and the chosen catalyst. The amount of n-butanol should be 2-4 times that of malic acid, and the catalyst should be 0.5-2% of the total reactant mass.[5]

-

Heat the mixture to reflux with stirring.

-

Continuously remove the water generated from the reaction via the water separator.

-

Monitor the reaction progress by measuring the acid value. Stop the reaction when the acid value is below a specified threshold.

-

-

Purification:

-

After the reaction is complete, evaporate the excess n-butanol under reduced pressure.

-

Cool the mixture to room temperature.

-

Wash the crude product with a 5-10% sodium carbonate solution until neutral.

-

Separate the aqueous phase.

-

Dehydrate the organic phase under reduced pressure to obtain the final product.

-

Visualizations

4.1. Chemical Reaction Pathway

Caption: Synthesis of this compound from Malic Acid and n-Butanol.

4.2. Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

- 1. finechem-mirea.ru [finechem-mirea.ru]

- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]

- 3. researchgate.net [researchgate.net]

- 4. CN101239912A - A kind of method of synthesizing this compound - Google Patents [patents.google.com]

- 5. CN113200859A - Preparation method of malate with low chroma and low acid value - Google Patents [patents.google.com]

The Genesis and Scientific Journey of Dibutyl Malate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (B86768) (DBM), a dialkyl ester of malic acid, is a colorless, oily liquid with a history rooted in the foundational principles of organic synthesis. While a singular moment of discovery is not prominently documented, its conceptualization and synthesis are intrinsically linked to the pioneering work on esterification in the late 19th and early 20th centuries. Primarily recognized for its utility as a plasticizer and a key comonomer in the polymer industry, dibutyl malate's applications have expanded over the decades. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key experimental data related to this compound. It further delves into its role in immunological responses, offering a detailed view of the pertinent signaling pathways.

Discovery and History

The direct synthesis of this compound is not attributed to a single discoverer in historical records. However, its creation is a direct application of the esterification principles first systematically described by Emil Fischer and Arthur Speier in 1895.[1][2][3][4] Their work on the acid-catalyzed reaction between a carboxylic acid and an alcohol, now known as Fischer-Speier esterification, laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.

The industrial emergence of this compound is closely tied to the development of polymer science and technology in the 20th century. The rise of polyvinyl chloride (PVC) and other vinyl polymers created a demand for plasticizers—additives that increase the flexibility and durability of these materials.[5][6][7][8] While the initial focus was on phthalate (B1215562) esters, the versatility of maleate (B1232345) esters like this compound soon became apparent.

Furthermore, the discovery of polyvinyl acetate (B1210297) (PVAc) in 1912 by Dr. Fritz Klatte in Germany, and its subsequent commercialization, opened another significant avenue for this compound.[9][10][11][12][13] this compound is used as a comonomer in the emulsion polymerization of vinyl acetate to produce adhesives and coatings with improved properties.[5]

Historical Timeline of Key Related Developments:

-

1895: Emil Fischer and Arthur Speier describe the acid-catalyzed esterification process.[1][2][3][4]

-

1912: Polyvinyl acetate is discovered by Fritz Klatte, creating a future market for comonomers like this compound.[9][10][11][12][13]

-

Late 1920s: Commercial production of PVC begins, leading to the widespread use of plasticizers.[5]

-

1940s: Polyvinyl acetate emulsions are commercially introduced in the United States, expanding the applications for related copolymers.[11]

Physicochemical Properties of this compound

This compound is characterized by the following properties:

| Property | Value |

| IUPAC Name | Dibutyl (2Z)-but-2-enedioate |

| CAS Number | 105-76-0 |

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol |

| Appearance | Colorless, oily liquid |

| Boiling Point | 280-281 °C |

| Melting Point | -85 °C |

| Density | 0.988 - 0.99 g/cm³ at 25 °C |

| Refractive Index (n20/D) | 1.445 |

| Solubility | Very slightly soluble in water; miscible with many organic solvents |

Synthesis of this compound: Experimental Protocols

The most common method for synthesizing this compound is the Fischer-Speier esterification of maleic anhydride (B1165640) or malic acid with n-butanol, using an acid catalyst.

Synthesis from Maleic Anhydride with p-Toluenesulfonic Acid

Objective: To synthesize this compound via acid-catalyzed esterification of maleic anhydride and n-butanol.

Materials:

-

Maleic anhydride (0.63 mole, 61.8 g)

-

n-Butanol (300 mL)

-

p-Toluenesulfonic acid (1 g)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 61.8 g (0.63 mole) of maleic anhydride in 300 mL of n-butanol.

-

Add 1 g of p-toluenesulfonic acid to the solution as a catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux for approximately 16 hours or until no more water is collected.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Set up a vacuum distillation apparatus and distill off the excess n-butanol.

-

The residue remaining in the flask is crude this compound. Further purification can be achieved by vacuum distillation of the product.

Industrial Synthesis using an Ion Exchange Resin Catalyst

Objective: To describe a representative industrial-scale synthesis of this compound using a solid acid catalyst.

Materials:

-

Maleic anhydride (98 kg)

-

n-Butanol (111-148 kg)